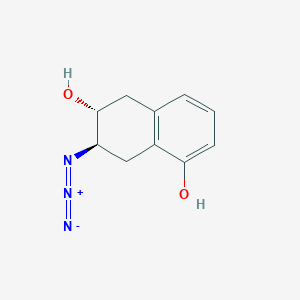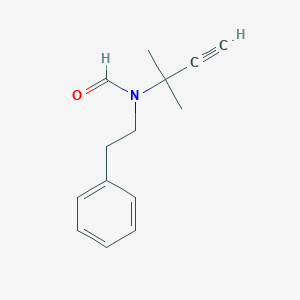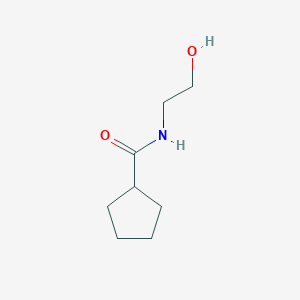
N-(2-hydroxyethyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxyethyl)cyclopentanecarboxamide is a chemical compound with the molecular formula C8H15NO2 It is characterized by the presence of a cyclopentane ring attached to a carboxamide group, which is further substituted with a hydroxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with 2-aminoethanol. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then neutralized and purified to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-hydroxyethyl)cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-(2-carboxyethyl)cyclopentanecarboxamide.
Reduction: Formation of N-(2-aminoethyl)cyclopentanecarboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxyethyl)cyclopentanecarboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds, such as enzyme inhibitors or receptor agonists.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.
Wirkmechanismus
The mechanism of action of N-(2-hydroxyethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active site residues, while the cyclopentane ring provides hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-methoxyethyl)cyclopentanecarboxamide
- N-(2-ethoxyethyl)cyclopentanecarboxamide
- N-(2-hydroxypropyl)cyclopentanecarboxamide
Uniqueness
N-(2-hydroxyethyl)cyclopentanecarboxamide is unique due to the presence of the hydroxyethyl group, which imparts specific chemical and biological properties. This group allows for the formation of hydrogen bonds, enhancing its solubility and reactivity compared to its analogs. Additionally, the cyclopentane ring provides a rigid structure that can influence the compound’s interaction with molecular targets.
Eigenschaften
CAS-Nummer |
56140-42-2 |
|---|---|
Molekularformel |
C8H15NO2 |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
N-(2-hydroxyethyl)cyclopentanecarboxamide |
InChI |
InChI=1S/C8H15NO2/c10-6-5-9-8(11)7-3-1-2-4-7/h7,10H,1-6H2,(H,9,11) |
InChI-Schlüssel |
OHACYVNYBHKWLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C(=O)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N'-propylurea](/img/structure/B14638843.png)
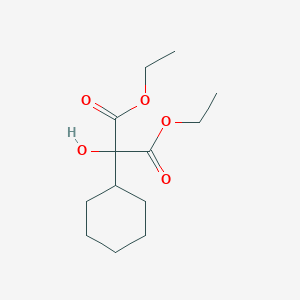
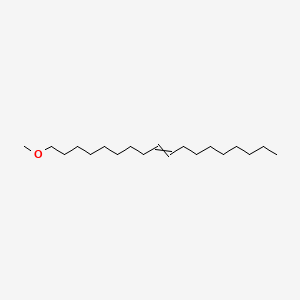
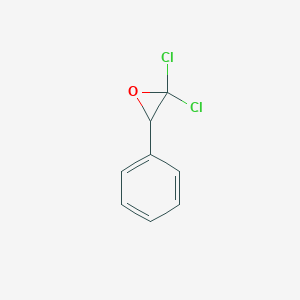

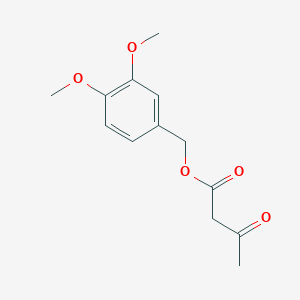
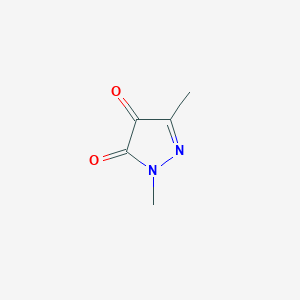
![6-Chloro-5H-benzo[7]annulene](/img/structure/B14638873.png)
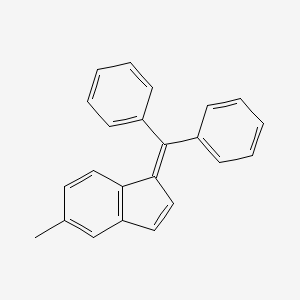
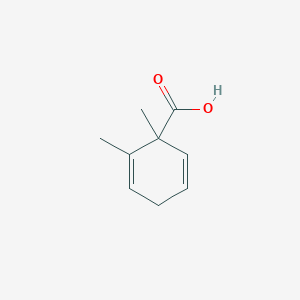
![N,5-Diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-2,4,8,9-tetrazabicyclo[4.3.0]nona-1,3,5,7-tetraene-7-carboximidamide](/img/structure/B14638891.png)
